molecular formula C5H3NO3S2 B1315675 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide CAS No. 59337-94-9

2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide

Cat. No. B1315675
CAS RN: 59337-94-9
M. Wt: 189.2 g/mol
InChI Key: XVCRMQNYJBQTPD-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide, also known as Thieno[2,3-d]isothiazol-3(2H)-one 1,1-Dioxide, is a chemical compound used as a reactant in the synthesis of 3-(azol-1-yl)thienoisothiazole 1,1-dioxides .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide is C5H3NO3S2. The canonical SMILES representation is C1=CSC2=C1S(=O)(=O)NC2=O . The InChI representation is InChI=1S/C5H3NO3S2/c7-5-4-3(1-2-10-4)11(8,9)6-5/h1-2H,(H,6,7) .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide is 189.21 . It has a heavy atom count of 11, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The topological polar surface area is 99.9Ų . The XLogP3 is 0.4 .

Scientific Research Applications

Isothiazole Derivatives and Chiral Auxiliaries

Isothiazol-1,1-dioxides, such as 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide, have found applications in synthetic chemistry. Over the last decade, new synthetic methods and reactions involving these compounds have been developed. For instance, they have been utilized in the formation of monocyclic and heterocyclic annelated isothiazole 1,1-dioxides through various methods like oxidation of isothiazoles and cycloaddition of isothiazol-3(2H)-one 1,1-dioxides. Notably, they are used to prepare pharmacologically important N-substituted saccharines. New saccharine-derived chiral N-enoyl-and N-acyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxides serve as advantageous stereoface-directing dienophile and dipolarophile auxiliaries in Diels-Alder-reactions and 1,3-dipolar cycloadditions. They are also used in asymmetric alkylations, acylations, and aldolizations (Schulze & Illgen, 1997).

Preparative Aspects and Applications

The chapter focuses on the derivatives of 3-Oxo-2,3-dihydrobenz[d]isothiazole-1, 1-dioxide (saccharin) and related compounds. It explores recent developments, focusing on preparative aspects. Saccharin and its derivatives have found extensive use as nonnutritive sweeteners and in various industrial applications, such as additives in the electroplating industry. The preparative methods, physical properties, and applications of saccharin and its derivatives like thiosaccharin and “pseudosaccharins” are elaborated in detail (Hettler, 1973).

Molecular Association and Chemical Reactivity

2,3-Dihydro-3-hydroxybenzisothiazole 1,1-dioxides demonstrate a self-complementary hydrogen-bond donor−acceptor system. Their molecular association through S−O···H−O interactions results in the formation of novel hydrogen-bonded dimers containing 12/14-membered bicyclic bridges. These interactions and their implications in molecular structures and reactivity are significant in chemical research and have been confirmed through X-ray crystallography (Rajeev et al., 1998).

Safety And Hazards

2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

1,1-dioxothieno[2,3-d][1,2]thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S2/c7-5-4-3(1-2-10-4)11(8,9)6-5/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCRMQNYJBQTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897254
Record name 2,3-Dihydro-3-oxothieno[2,3-d]isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide

CAS RN

59337-94-9
Record name 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-3-oxothieno[2,3-d]isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-1lambda6-thieno[2,3-d][1,2]thiazole-1,1,3-trione
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Record name 2,3-DIHYDRO-3-OXOTHIENO(2,3-D)ISOTHIAZOLE 1,1-DIOXIDE
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Synthesis routes and methods I

Procedure details

32 g (0.145 mole) of methyl 3-sulfamoylthiophene-2-carboxylate (IX) in 145 ml of 1N methanolic sodium methylate solution is refluxed for 18 hours. The methanol is then evaporated off, the residue is taken up in water and a small amount of sodium bicarbonate, and the aqueous phase is extracted with methylene chloride and acidified with concentrated hydrochloric acid, whereupon the product precipitates as crystals which can be reprecipitated from water or ethanol.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-sulfamoylthiophene-3-carboxylate (2.7 g, 12.2 mmol), methanol (12 mL), and a 25% methanolic solution of sodium methylate (3.6 mL) was refluxed for 48 h. The reaction mixture was cooled to room temperature and acidified with concentrated hydrochloride acid, and the precipitated product was collected and washed with water. Recrystallized from water, yielded 400 mg of the title compound. MS: 187.8 (M−1), 189.5 (M+1). 1H NMR (DMSO-d6): 8.34 (d, J=4.4 Hz, 1H), 7.705 (d, J=4.8 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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